Onset of Action: Formoterol Provides Significantly Faster Bronchodilation than Salmeterol in COPD Patients
In a randomized, double-blind clinical trial, a single 12 μg dose of formoterol demonstrated a statistically significantly faster onset of bronchodilation compared to a single 50 μg dose of salmeterol in patients with stable, moderate-to-severe COPD [1]. The primary endpoint, the normalized area under the curve for forced expiratory volume in 1 second from 0 to 1 hour (FEV1 AUC*0-1h), was superior for formoterol.
| Evidence Dimension | Onset and magnitude of bronchodilation within first hour |
|---|---|
| Target Compound Data | Formoterol 12 μg: Absolute FEV1 AUC*0-1h improvement of 0.086 L (P=0.0044) and a percentage change of 7.8% (P=0.0021) vs. salmeterol |
| Comparator Or Baseline | Salmeterol 50 μg |
| Quantified Difference | Statistically significant superiority of formoterol (P<0.01) |
| Conditions | Randomized, double-blind, double-dummy, placebo-controlled, five-period crossover study in 47 patients with COPD stage II/III |
Why This Matters
The faster onset of action makes formoterol a suitable option for both maintenance and acute symptom relief, a dual role that cannot be claimed for slower-onset LABAs like salmeterol, which is limited to maintenance therapy only.
- [1] Kottakis J, et al. Faster onset of bronchodilation with formoterol than with salmeterol in patients with stable, moderate to severe COPD: results of a randomized, double-blind clinical study. Can Respir J. 2002;9(2):107-15. View Source
